![molecular formula C13H11NO4 B2655046 (E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid CAS No. 551921-73-4](/img/structure/B2655046.png)

(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

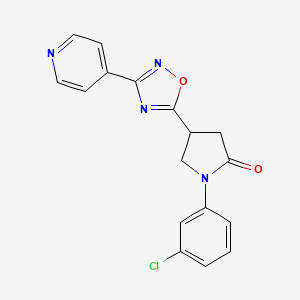

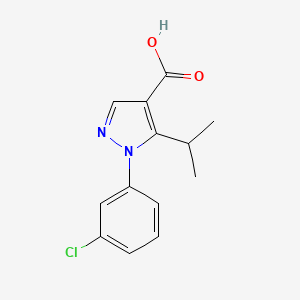

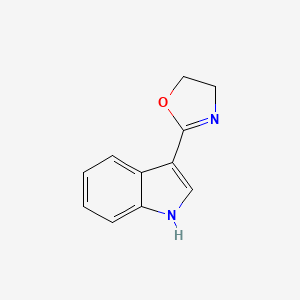

The compound “(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . Isoxazole rings are found in various natural products and drugs, and they can exhibit diverse biological activities.

Synthesis Analysis

The synthesis of isoxazole rings is well established and generally proceeds via the cyclization of a 2-amino alcohol (typically obtained by the reduction of an amino acid) with a suitable functional group . The reaction is typically performed at room temperature .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the isoxazole ring and the benzyloxy group. The isoxazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements in the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The isoxazole ring, for instance, can participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen

Renewable Building Blocks for Material Science

Phloretic acid, a phenolic compound, showcases its utility as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant for developing materials with thermal and thermo-mechanical properties suitable for a wide range of applications, demonstrating a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules or macromolecules (Acerina Trejo-Machin et al., 2017).

Polymer Science and Liquid-Crystalline Complexes

The synthesis of a polymerizable benzoic acid derivative and its complexation with dipyridyl compounds for creating monotropic smectic A liquid crystal phases showcases the innovative approaches in polymer science. These complexes are photopolymerized to maintain multilayered structures, indicating the potential for selective removal of components and adjustment of polymer properties (K. Kishikawa et al., 2008).

Antimycobacterial Agents

Research into 3-aryl-, 3-cyclohexyl-, and 3-heteroaryl-substituted propenoic acids reveals their synthesis and analysis for potential antimycobacterial activity. This highlights the exploration of phenolic acid derivatives in the search for new antitubercular agents, demonstrating the chemical versatility and potential biomedical applications of such compounds (P. Sanna et al., 2002).

High-Performance Thermosets

The development of novel benzoxazine monomers containing allyl groups for creating thermosets with excellent thermomechanical properties is another application. These thermosets exhibit higher glass transition temperatures and maintain their storage moduli at higher temperatures, offering advancements in the materials science field for creating more durable and heat-resistant polymers (T. Agag & T. Takeichi, 2003).

Esterification and Selective Reactions

The use of 5,5'-Dimethyl-3,3'-azoisoxazole as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols under Mitsunobu conditions demonstrates the chemical versatility and applicability in organic synthesis. This method highlights the efficiency and selectivity of using specific reagents for modifying alcohols and phenols, important for pharmaceutical synthesis and materials chemistry (N. Iranpoor et al., 2010).

Eigenschaften

IUPAC Name |

(E)-3-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-13(16)7-6-11-8-12(14-18-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYANKFPZQEYKT-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2654963.png)

![Methyl 4-[5-acetyl-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2654966.png)

![(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2654978.png)